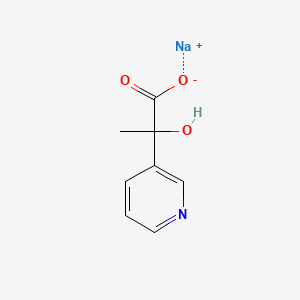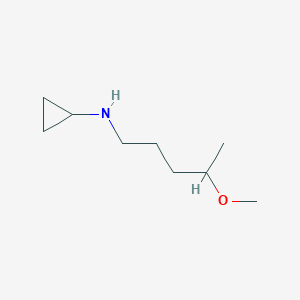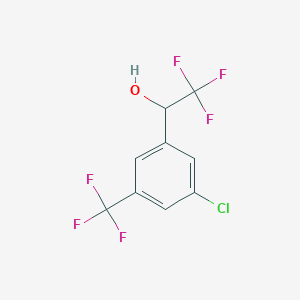
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of a trifluoromethyl group and a chloro substituent on a phenyl ring, along with a trifluoroethanol moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)benzaldehyde and trifluoroacetic acid.
Reaction: The benzaldehyde undergoes a Grignard reaction with trifluoromethyl magnesium bromide to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the Grignard reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and safety.
Automated Purification: Using automated systems for purification to ensure consistency and high yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major product is 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetone.
Reduction: The major products vary but can include 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethane.
Substitution: Products depend on the nucleophile used, such as 1-(3-Methoxy-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol.
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chloro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- 1-(3-Bromo-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol
- 1-(3-Chloro-5-(difluoromethyl)phenyl)-2,2,2-trifluoroethanol
Uniqueness
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Propiedades
Fórmula molecular |
C9H5ClF6O |
|---|---|
Peso molecular |
278.58 g/mol |
Nombre IUPAC |
1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-6-2-4(7(17)9(14,15)16)1-5(3-6)8(11,12)13/h1-3,7,17H |
Clave InChI |
DTMQDZSNUHEFNE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


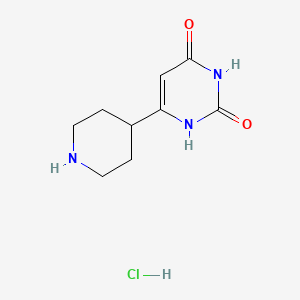
![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
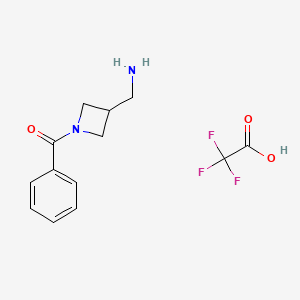
![1-(1-(benzo[d][1,3]dioxole-6-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13579648.png)
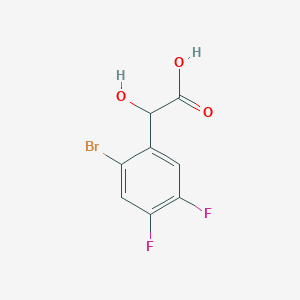
![2-[(2,4,6-Trimethylphenyl)methyl]oxirane](/img/structure/B13579660.png)


![3-(Pyrrolidine-1-carbonyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-enehydrochloride](/img/structure/B13579668.png)

